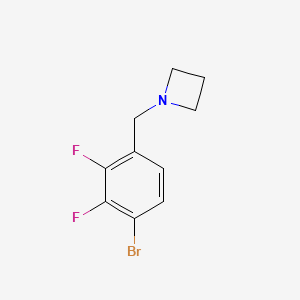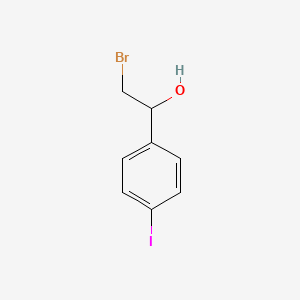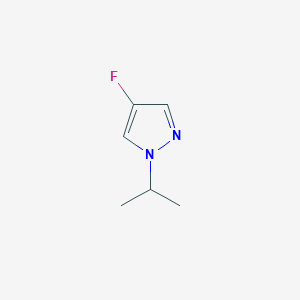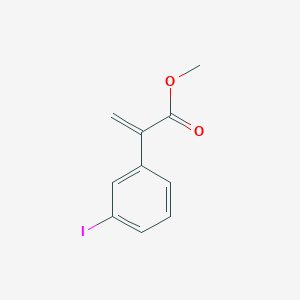
7-Iodo-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 7th position and a methyl group at the 4th position of the quinoline ring gives rise to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylquinoline can be achieved through several methods. One common approach involves the iodination of 4-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 7-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide can be used as nucleophiles.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 7-azido-4-methylquinoline or 7-cyano-4-methylquinoline can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
科学的研究の応用
7-Iodo-4-methylquinoline has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.
作用機序
The mechanism of action of 7-Iodo-4-methylquinoline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The iodine atom can enhance the compound’s binding affinity to the target enzyme through halogen bonding interactions. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins or receptors .
類似化合物との比較
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Chloro-4-methylquinoline: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
7-Bromo-4-methylquinoline: Contains a bromine atom, which has different electronic and steric properties compared to iodine.
Uniqueness: 7-Iodo-4-methylquinoline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity in cross-coupling reactions.
特性
CAS番号 |
144147-02-4 |
|---|---|
分子式 |
C10H8IN |
分子量 |
269.08 g/mol |
IUPAC名 |
7-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 |
InChIキー |
YKPGFNYCFNFOJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)



![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)

![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)


![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

